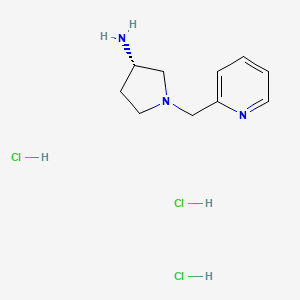![molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1](/img/no-structure.png)
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermally Activated Delayed Fluorescence (TADF) Materials
Interestingly, related quinazoline derivatives have been used in the development of TADF materials . TADF materials exhibit high photoluminescence quantum efficiency and are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione' involves the synthesis of the oxadiazole and quinazoline moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "4-fluorobenzyl bromide", "sodium azide", "phenylacetic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "acetic anhydride", "sodium bicarbonate", "3-nitrobenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2,3-dichloroquinoxaline", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzyl azide by reacting 4-fluorobenzyl bromide with sodium azide in DMF.", "Step 2: Synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid by reacting phenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with sodium azide and subsequent cyclization with acetic anhydride and sodium bicarbonate.", "Step 3: Synthesis of 2-amino-4,5-dimethoxybenzoic acid by reacting 3-nitrobenzaldehyde with ethyl acetoacetate in ethanol, followed by reduction with sodium borohydride.", "Step 4: Synthesis of 2,3-dichloroquinoxaline by reacting 2-amino-4,5-dimethoxybenzoic acid with 2,3-dichloroquinoxaline in DMF in the presence of sodium methoxide.", "Step 5: Synthesis of 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline by reacting 4-fluorobenzyl azide with 2,3-dichloroquinoxaline in DMF in the presence of sodium hydride.", "Step 6: Synthesis of 5-(4-fluorobenzyl)-7-(2,3-dichloroquinoxalin-5-ylamino)-2,3-dihydro-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione by reacting 5-(4-fluorobenzyl)-2,3-dichloroquinoxaline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine in acetonitrile." ] } | |
Numéro CAS |
894933-12-1 |
Formule moléculaire |
C25H17FN4O5 |
Poids moléculaire |
472.432 |
Nom IUPAC |
5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2 |
Clé InChI |
KJXKOFKABJGIOR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one](/img/structure/B2748891.png)
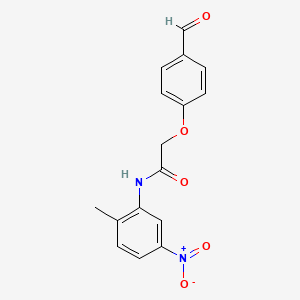


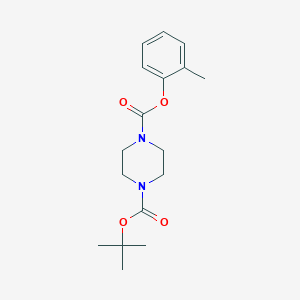

![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)
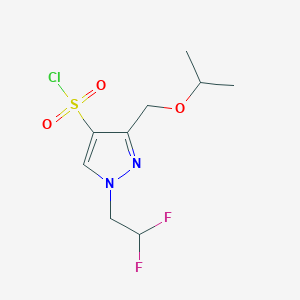
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
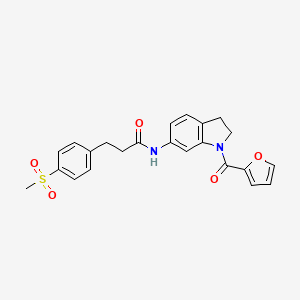
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)

